molecular formula C9H9NOS2 B11770218 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole CAS No. 3779-12-2

5-Methyl-2-(methylsulfinyl)benzo[d]thiazole

Cat. No.: B11770218
CAS No.: 3779-12-2
M. Wt: 211.3 g/mol
InChI Key: JRZYATGCJSCBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(methylsulfinyl)benzo[d]thiazole is an organic compound that belongs to the benzothiazole family. This compound features a benzene ring fused with a thiazole ring, which contains sulfur and nitrogen atoms. The methylsulfinyl group attached to the benzothiazole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves the reaction of benzothiazole with methanesulfonic acid. This reaction typically requires controlled conditions to ensure the proper formation of the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of catalysts and advanced reaction techniques, such as microwave irradiation, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For example, it can inhibit monoamine oxidase enzymes, which play a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially providing therapeutic effects for neuropsychiatric and neurodegenerative disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methylsulfinyl group in 5-Methyl-2-(methylsulfinyl)benzo[d]thiazole imparts unique chemical properties, such as increased reactivity in oxidation and reduction reactions. This makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

3779-12-2

Molecular Formula

C9H9NOS2

Molecular Weight

211.3 g/mol

IUPAC Name

5-methyl-2-methylsulfinyl-1,3-benzothiazole

InChI

InChI=1S/C9H9NOS2/c1-6-3-4-8-7(5-6)10-9(12-8)13(2)11/h3-5H,1-2H3

InChI Key

JRZYATGCJSCBLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)S(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.